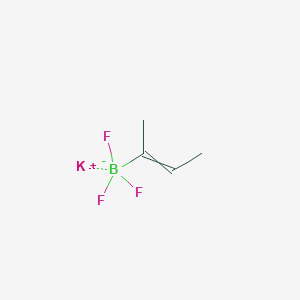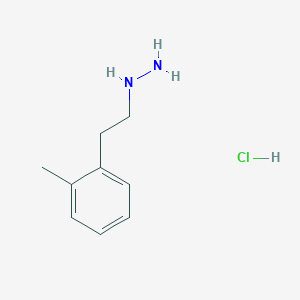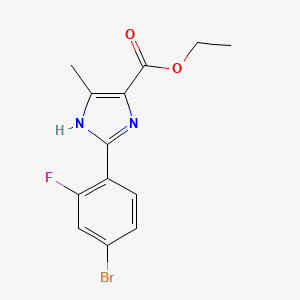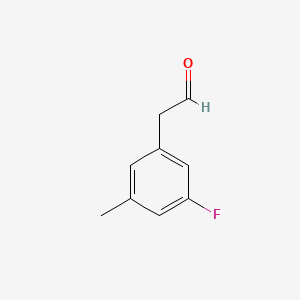
2-(3-Fluoro-5-methylphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)acetaldehyde typically involves the introduction of the fluorine and methyl groups onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the Friedel-Crafts acylation reaction, where a fluorinated and methylated benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.
化学反应分析
Types of Reactions
2-(3-Fluoro-5-methylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Fluoro-5-methylphenyl)acetic acid.
Reduction: 2-(3-Fluoro-5-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoro-5-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)acetaldehyde depends on its interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
相似化合物的比较
Similar Compounds
2-(3-Fluorophenyl)acetaldehyde: Lacks the methyl group, which can affect its reactivity and properties.
2-(3-Methylphenyl)acetaldehyde: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
2-(3-Chloro-5-methylphenyl)acetaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
2-(3-Fluoro-5-methylphenyl)acetaldehyde is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and interactions with biological targets.
属性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
2-(3-fluoro-5-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO/c1-7-4-8(2-3-11)6-9(10)5-7/h3-6H,2H2,1H3 |
InChI 键 |
XLAQHTOXJIZSLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


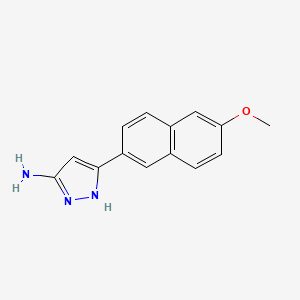
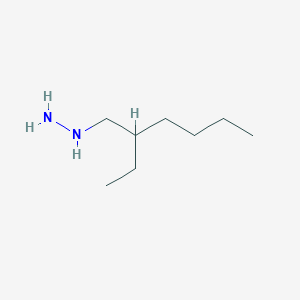
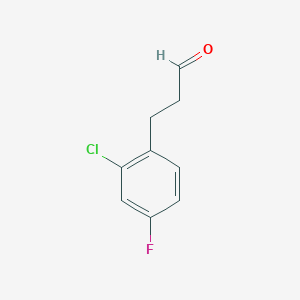
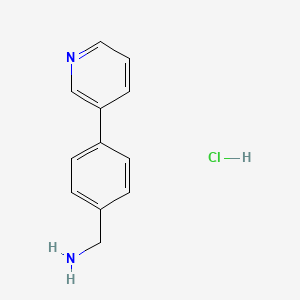
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
